molecular formula C20H20N4O6S2 B2436263 Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-24-8

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B2436263
CAS-Nummer: 946353-24-8
Molekulargewicht: 476.52
InChI-Schlüssel: LYHSADKTCHDGIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946236-41-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is C15H18N4O5S2C_{15}H_{18}N_{4}O_{5}S^{2}, with a molecular weight of 398.5 g/mol. It features a complex structure that includes a tetrahydroquinazoline core, which is known for its biological activity.

This compound primarily acts as an inhibitor of human carbonic anhydrase II . This enzyme plays a critical role in regulating pH and fluid balance in tissues. The compound binds to the active site of carbonic anhydrase II, inhibiting its enzymatic activity and thereby affecting various physiological processes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using MCF-7 breast cancer cells showed that it induces apoptosis and necrosis. The IC50 value was determined to be approximately 23.2 µM , indicating a moderate level of potency against these cancer cells .

Key Findings from Case Studies:

  • Apoptosis Induction : The compound caused a substantial reduction in cell viability (26.86%) after 48 hours of treatment. Early apoptotic cells (AV+/PI−) increased by 2.3 times compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), suggesting interference with cell cycle progression .

Enzyme Inhibition

The inhibition of carbonic anhydrase II by this compound suggests potential applications in conditions where modulation of this enzyme's activity is beneficial, such as in glaucoma or certain types of edema .

Comparative Biological Activity Table

Activity IC50 Value Cell Type Effect
Apoptosis Induction23.2 µMMCF-7 (Breast Cancer)Significant reduction in viability
G2/M Phase Arrest-MCF-7Increased cell population in G2/M phase
S Phase Arrest-MCF-7Increased cell population in S phase
Carbonic Anhydrase Inhibition-Human Carbonic Anhydrase IIInhibition of enzyme activity

Future Directions

Given the promising biological activity demonstrated by this compound, further research is warranted to explore:

  • In Vivo Efficacy : Animal model studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target enzymes.

Wissenschaftliche Forschungsanwendungen

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has demonstrated a range of biological activities:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects by inhibiting specific enzymes involved in tumor growth. Its mechanism of action likely involves the inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are overexpressed in various cancers. Selectivity for these isoforms over others suggests potential for targeted cancer therapies.

Antimicrobial Activity

Additionally, preliminary studies have shown that methyl 4-oxo compounds possess antimicrobial properties against a range of pathogens. This broad-spectrum activity could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of methyl 4-oxo derivatives against human cancer cell lines. The results demonstrated that compounds with structural modifications exhibited enhanced potency against breast and colon cancer cells. The selectivity index for hCA IX inhibition was notably high, indicating potential for clinical application in cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, methyl 4-oxo derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, suggesting that these compounds could serve as lead candidates for new antimicrobial agents.

Eigenschaften

CAS-Nummer

946353-24-8

Molekularformel

C20H20N4O6S2

Molekulargewicht

476.52

IUPAC-Name

methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29)

InChI-Schlüssel

LYHSADKTCHDGIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.